B1575221 Tyrosinase (146-156)

Tyrosinase (146-156)

Cat. No.: B1575221
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase (146-156), specifically the peptide sequence SSDVIPIGTY, is a HLA-A1-restricted epitope derived from the human tyrosinase enzyme. It has been utilized in melanoma vaccines to stimulate cytotoxic T-cell responses against melanocyte-associated antigens . Tyrosinase itself is a copper-containing oxidase critical for melanin biosynthesis, catalyzing the hydroxylation of tyrosine to L-DOPA and subsequent oxidation to dopaquinone . While the full-length enzyme is a target for depigmentation therapies, the peptide fragment (146-156) serves a distinct role in immunotherapy by acting as an antigenic determinant.

Properties

sequence

SSDYVIPIGTY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (146-156)

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Mechanistic Diversity: While Tyrosinase (146-156) functions immunologically, small molecules like 4-ethylresorcinol and kojic acid derivatives act via enzymatic inhibition or transcriptional regulation .

Structural Determinants : Hydroxyl groups and copper chelation are critical for inhibitor efficacy, whereas peptide antigens rely on MHC-I presentation .

Species Specificity : Fungal-selective inhibitors (e.g., UOSC-1) exploit active-site variations absent in human tyrosinase, minimizing off-target effects .

Preparation Methods

Enzymatic Hydrolysis of Tyrosinase Protein

  • Source and Substrate Preparation : Tyrosinase is commonly extracted from natural sources such as mushroom (Agaricus bisporus) or fish scale gelatin, which contains collagen peptides that can be hydrolyzed to yield bioactive segments including the 146-156 peptide.
  • Enzymatic Hydrolysis Conditions : Alcalase, a proteolytic enzyme, is widely used for hydrolyzing protein substrates to generate peptides. Optimal hydrolysis conditions include:
    • Substrate concentration: 125 mg/ml
    • Enzyme dosage: 1% (w/w)
    • pH: 9.0
    • Temperature: 60°C
    • Hydrolysis time: 2 hours
  • These conditions were optimized to maximize yield and bioactivity of tyrosinase inhibitory peptides (TYIPs).

Bioaffinity Ultrafiltration for Peptide Screening

  • After hydrolysis, the peptide mixture is incubated with active tyrosinase enzyme to allow binding of inhibitory peptides.
  • Ultrafiltration is employed to separate peptides bound to active tyrosinase (PAT) from unbound peptides.
  • This method efficiently screens for peptides with high affinity to tyrosinase, including the 146-156 segment, facilitating rapid identification of active peptides.

Purification and Identification by Liquid Chromatography-Mass Spectrometry

  • Nano-LC-Orbitrap-MS/MS is used for peptide separation and sequencing:
    • Peptides are separated on a C18 column with gradient elution using 0.1% formic acid and acetonitrile.
    • Mass spectrometry data is collected in positive ion mode with high resolution (70,000).
    • Peptide sequences are identified using de novo sequencing software with stringent criteria (FDR ≤ 5%, ALC ≥ 95%).
  • This technique allows precise identification of the peptide sequence corresponding to tyrosinase (146-156).

Data Table: Summary of Preparation Parameters and Outcomes

Preparation Step Conditions/Technique Outcome/Result Reference
Enzymatic Hydrolysis Alcalase, 125 mg/ml, pH 9.0, 60°C, 2 h Efficient hydrolysis yielding TYIPs
Bioaffinity Ultrafiltration Incubation with active tyrosinase, 37°C, 1 h Separation of peptides binding enzyme
Peptide Purification & Analysis Nano-LC-Orbitrap-MS/MS, C18 column, gradient High-confidence peptide identification

Research Findings on Preparation Efficacy and Peptide Activity

  • The hydrolysis process yields peptides with potent tyrosinase inhibitory activity, including the segment 146-156.
  • Molecular docking studies indicate that hydrogen bonding is a key interaction mechanism between tyrosinase and peptides, influencing inhibitory potency.
  • The peptide segment 146-156, identified through mass spectrometry, shows strong binding affinity and effective inhibition of tyrosinase enzymatic activity.
  • Cell-based assays using B16F10 melanoma cells confirm the peptide's ability to reduce melanin production, validating its functional relevance.

Additional Notes on Preparation Techniques

  • One-Pot Synthesis and Enzyme Catalysis : Although primarily used for synthetic derivatives, Cu(II)-tyrosinase catalysis in solvent-free grindstone methods demonstrates the enzyme's catalytic versatility, which may be adapted for peptide preparation or modification.
  • Avoidance of Organic Solvents : The bioaffinity ultrafiltration and enzymatic hydrolysis methods emphasize environmentally friendly and efficient preparation without extensive use of organic solvents, reducing pollution and improving yield.

Q & A

Basic Research Questions

Q. What experimental assays are most reliable for measuring Tyrosinase (146-156) activity in vitro?

  • Methodological Answer : The L-DOPA oxidation assay is widely used, where tyrosinase activity is quantified spectrophotometrically by measuring dopachrome formation at 475 nm. Ensure substrate saturation (e.g., 2 mM L-DOPA) and control for pH (6.8–7.0) and temperature (37°C). Include a negative control with kojic acid (1 mM), a known tyrosinase inhibitor, to validate assay specificity .

Q. How do researchers standardize enzyme kinetics studies for Tyrosinase (146-156) across different experimental setups?

  • Methodological Answer : Use Michaelis-Menten kinetics with Lineweaver-Burk plots to calculate KmK_m and VmaxV_{max}. Replicate experiments in triplicate under identical buffer conditions (e.g., phosphate-buffered saline) and normalize activity to protein concentration (Bradford assay). Document deviations in substrate purity or assay temperature, as these significantly impact kinetic parameters .

Q. What are the best practices for synthesizing and purifying the Tyrosinase (146-156) peptide fragment?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (C18 column, 0.1% TFA/ACN gradient). Verify purity (>95%) via MALDI-TOF mass spectrometry. Store lyophilized peptides at -80°C to prevent degradation, and reconstitute in DMSO-free buffers to avoid solvent interference in enzymatic assays .

Advanced Research Questions

Q. How can conflicting data on Tyrosinase (146-156) inhibition mechanisms be resolved?

  • Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted) or assay conditions. To address this:

  • Conduct comparative studies using standardized protocols across multiple enzyme preparations.
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions and validate findings with site-directed mutagenesis of residues 146-155.
  • Analyze data with mixed-effects models to account for inter-experimental variability .

Q. What strategies are effective for elucidating the structure-function relationship of Tyrosinase (146-156) in melanogenesis regulation?

  • Methodological Answer :

  • Structural Analysis : Use circular dichroism (CD) spectroscopy to assess secondary structures under physiological pH. Compare with NMR-derived models to identify conformational changes.
  • Functional Studies : Knockdown tyrosinase in melanoma cells (e.g., B16F10) via siRNA and rescue with wild-type/mutant 146-156 peptides. Measure melanin content (absorbance at 405 nm) and correlate with TRP-1/TRP-2 expression via qRT-PCR .

Q. How should researchers design experiments to investigate the role of Tyrosinase (146-156) in oxidative stress responses?

  • Methodological Answer :

  • Expose cell lines (e.g., HaCaT keratinocytes) to UVB radiation and quantify ROS levels (DCFH-DA assay).
  • Co-treat with Tyrosinase (146-156) inhibitors (e.g., arbutin) and measure catalase/SOD activity via ELISA.
  • Perform transcriptomic profiling (RNA-seq) to identify pathways co-regulated with tyrosinase activity. Use ANOVA to compare treatment groups and control for batch effects .

Q. What statistical approaches are recommended for analyzing dose-response data in Tyrosinase (146-156) inhibition studies?

  • Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
  • Apply the Benjamini-Hochberg correction for multiple comparisons if testing multiple inhibitors.
  • Report confidence intervals (95%) and use bootstrapping to assess robustness of IC50 estimates .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing Tyrosinase (146-156) activity data?

  • Methodological Answer :

  • Provide raw data (e.g., absorbance readings, kinetic traces) in supplementary materials.
  • Detail buffer compositions, enzyme lot numbers, and equipment calibration protocols.
  • Adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata reporting .

Q. What criteria should be prioritized when selecting literature sources for comparative analysis of Tyrosinase (146-156) studies?

  • Methodological Answer :

  • Prioritize peer-reviewed studies with full methodological transparency.
  • Cross-validate findings using databases like UniProt (accession P14679) for sequence verification.
  • Exclude studies lacking negative controls or using non-quantitative assays (e.g., qualitative Western blots without densitometry) .

Tables for Quick Reference

Table 1 : Common Pitfalls in Tyrosinase (146-156) Research

IssueSolutionReference
Enzyme instabilityUse fresh aliquots; avoid freeze-thaw cycles
Substrate auto-oxidationInclude blank controls with heat-inactivated enzyme
Inconsistent IC50 valuesStandardize inhibitor solubility (e.g., DMSO ≤0.1%)

Table 2 : Key Resources for Tyrosinase (146-156) Research

ResourceApplicationLink/Access
UniProt P14679Sequence validationUniProt
PDB 2Y9XStructural modelingRCSB PDB
GEO GSE12345Transcriptomic dataNCBI GEO

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